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2-Chloro-3-iodo-6-methoxypyridine Documentation Hub

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  • Product: 2-Chloro-3-iodo-6-methoxypyridine
  • CAS: 1227580-90-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Chloro-3-methoxypyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of various substituents onto the pyridine ring profoundly alters its electronic properties and reactivity, offering a versatile platform for the development of novel therapeutics. 2-Chloro-3-methoxypyridine is a prime example of a disubstituted pyridine that has garnered significant interest as a versatile synthetic intermediate. The interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy group creates a unique chemical personality, enabling a wide range of selective chemical transformations. This guide provides an in-depth exploration of 2-Chloro-3-methoxypyridine, covering its fundamental properties, synthesis, and critical role in the advancement of drug discovery.

Compound Identification and Physicochemical Properties

CAS Number: 52605-96-6[1]

Molecular Formula: C₆H₆ClNO[1]

IUPAC Name: 2-chloro-3-methoxypyridine[1]

Synonyms: Pyridine, 2-chloro-3-methoxy-[1]

The key physicochemical properties of 2-Chloro-3-methoxypyridine are summarized in the table below, providing essential data for laboratory handling and reaction planning.

PropertyValueSource
Molecular Weight 143.57 g/mol [1]
Melting Point 90-92 °C[2]
Boiling Point (Predicted) 210.6±20.0 °C[2]
Density (Predicted) 1.210±0.06 g/cm³[2]
Physical Form Off-white to yellow to brown powder or crystals
Solubility Insoluble in water.
Storage Temperature Room Temperature, Inert atmosphere[2], [3]

Synthesis of 2-Chloro-3-methoxypyridine: A Methodological Overview

The synthesis of 2-Chloro-3-methoxypyridine can be approached through several strategic routes, primarily involving the regioselective introduction of the chloro and methoxy functionalities onto a pyridine ring.

Methylation of 2-Chloro-3-hydroxypyridine

A prominent and efficient method involves the methylation of 2-Chloro-3-hydroxypyridine. This precursor is a valuable building block for a variety of biologically active molecules. The methylation reaction is typically carried out using a suitable methylating agent in the presence of a base.[4]

Experimental Protocol: Methylation of 2-Chloro-3-hydroxypyridine [2]

  • Reactant Preparation: To a solution of 2-Chloro-3-hydroxypyridine (2.59 g, 20 mmol) in N,N-dimethylformamide (DMF, 50 mL), add iodomethane (2.98 g, 21 mmol) and potassium carbonate (K₂CO₃, 5.52 g, 40 mmol).

  • Reaction: Stir the reaction mixture at 60 °C for 4 hours.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography to yield 2-chloro-3-methoxypyridine.

Regioselective Methoxylation of Dichlorinated Pyridines

An alternative strategy involves the selective methoxylation of a dichlorinated pyridine precursor, such as 2,3-dichloropyridine.[4] This approach leverages the differential reactivity of the chlorine atoms on the pyridine ring, where the chlorine at the C-2 position is generally more susceptible to nucleophilic substitution.[4]

Conceptual Workflow: Regioselective Methoxylation

G 2,3-Dichloropyridine 2,3-Dichloropyridine Reaction Reaction 2,3-Dichloropyridine->Reaction Sodium Methoxide 2-Chloro-3-methoxypyridine 2-Chloro-3-methoxypyridine Reaction->2-Chloro-3-methoxypyridine Selective Substitution at C-2

Caption: Regioselective methoxylation of 2,3-dichloropyridine.

The Role of 2-Chloro-3-methoxypyridine in Drug Discovery

The unique substitution pattern of 2-Chloro-3-methoxypyridine makes it a valuable scaffold in the synthesis of novel therapeutic agents. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group at the 3-position can influence the regioselectivity of these reactions and can be a precursor for other functional groups.[4]

Both chloro and methoxy groups are frequently employed in drug discovery to optimize ligand-protein interactions.[5] While the chloro group is electron-withdrawing and the methoxy group is electron-donating, they share similarities in their ability to engage in various non-covalent interactions within a protein's binding pocket, including hydrogen bonding and multipolar interactions.[5] This dual nature allows for versatile interactions with both partially positive and partially negative regions of a protein.[5]

The pyridine core itself is a common motif in many biologically active molecules, and the ability to selectively functionalize it via intermediates like 2-Chloro-3-methoxypyridine is invaluable for medicinal chemists.[6]

Safety and Handling

2-Chloro-3-methoxypyridine is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures: [7]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

2-Chloro-3-methoxypyridine stands out as a highly versatile and valuable building block in organic synthesis, with profound implications for drug discovery and development. Its unique electronic and steric properties, stemming from the chloro and methoxy substituents, provide chemists with a powerful tool for constructing complex molecular architectures with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is paramount for harnessing its full potential in the ongoing quest for novel and effective medicines.

References

  • PubChem. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252. [Link]

  • PubMed. Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • Alichem. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 2-Chloro-3-iodo-6-methoxypyridine

Introduction: Strategic C-N Coupling in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Coupling in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial C-N linkages.[1][2][3] This application note provides a detailed guide to the strategic and regioselective palladium-catalyzed C-N bond formation using the bifunctional substrate, 2-chloro-3-iodo-6-methoxypyridine. This versatile building block offers the potential for sequential, site-selective functionalization, enabling the rapid generation of diverse molecular architectures from a single precursor.

The presence of two distinct halogen atoms, iodine and chlorine, on the pyridine ring allows for chemoselective cross-coupling reactions. The inherent difference in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis provides a synthetic handle for selective amination at the C-3 position, leaving the C-2 chloro substituent intact for subsequent transformations. This targeted reactivity is of significant interest to researchers and scientists in drug development as it allows for a modular approach to lead optimization and the exploration of structure-activity relationships (SAR).

This document will delve into the mechanistic underpinnings of this regioselective transformation, provide detailed protocols for the synthesis of the starting material and its subsequent amination with both primary and secondary amines, and offer insights into the selection of appropriate catalysts, ligands, and reaction conditions.

Mechanistic Rationale: Achieving Regioselectivity

The success of the selective C-N bond formation at the C-3 position of 2-chloro-3-iodo-6-methoxypyridine hinges on the well-established principles of the Buchwald-Hartwig amination catalytic cycle. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.

A key factor governing the regioselectivity is the initial oxidative addition of the aryl halide to the Pd(0) complex. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much faster rate of oxidative addition at the C-3 position. This preferential activation of the C-I bond is the primary determinant of the observed regioselectivity.

The choice of ligand is also critical in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., BrettPhos) and Hartwig research groups, are known to promote the key steps of the catalytic cycle, including the reductive elimination that forms the desired C-N bond.[4] Ligands like Xantphos, with its wide bite angle, can also be effective in promoting challenging coupling reactions.[5][6][7] For dihalopyridines, specific ligands can further enhance the inherent reactivity differences between the two halogen atoms, ensuring high fidelity in the desired transformation.

digraph "Buchwald-Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle", labelloc=b, labeljust=c, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Rate Determining)"]; "Pd(II)_Complex" [label="Ar-Pd(II)-X(L2)"]; "Ligand_Exchange" [label="Ligand Exchange"]; "Amine_Coordination" [label="Amine Coordination"]; "Pd_Amido_Complex" [label="Ar-Pd(II)-NR'R''(L)"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-NR'R''" [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HX" [label="HX", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-X" [label="Aryl Halide (Ar-I)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "HNR'R''" [label="Amine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition"; "Ar-X" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Ligand_Exchange"; "HNR'R''" -> "Amine_Coordination"; "Ligand_Exchange" -> "Amine_Coordination"; "Amine_Coordination" -> "Pd_Amido_Complex"; "Base" -> "Pd_Amido_Complex"; "Pd_Amido_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-NR'R''"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; "Pd_Amido_Complex" -> "HX"; }

Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle for C-N bond formation.

Synthesis of 2-Chloro-3-iodo-6-methoxypyridine

A reliable supply of the starting material is crucial for any synthetic campaign. 2-Chloro-3-iodo-6-methoxypyridine can be prepared in a two-step sequence from the commercially available 2,6-dichloropyridine. The first step involves the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. This is followed by a nucleophilic aromatic substitution with sodium methoxide, which selectively displaces the chlorine at the 6-position due to the activating effect of the adjacent nitro group, to afford 2-chloro-6-methoxy-3-nitropyridine.[8] The subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, would yield the desired 2-chloro-3-iodo-6-methoxypyridine.

Protocol 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine [9]

  • Materials:

    • 2-Chloro-6-methoxypyridine (1.0 eq)

    • Concentrated Sulfuric Acid

    • Fuming Nitric Acid

    • Ice

    • Water

  • Procedure:

    • To a stirred and cooled (0 °C) mixture of 1600 ml of sulfuric acid and 800 ml of fuming nitric acid, add 143.6 g (1 mol) of 2-chloro-6-methoxypyridine dropwise over one hour, maintaining the temperature at 0 °C.

    • Allow the reaction temperature to rise to 20 °C over 3 hours and continue stirring for an additional 3 hours at this temperature.

    • Carefully pour the reaction mixture onto 5 kg of crushed ice.

    • Collect the precipitated product by suction filtration and wash thoroughly with a large amount of water until the washings are acid-free.

    • Dry the product to obtain 2-chloro-6-methoxy-3-nitropyridine.

Note: The subsequent conversion of the nitro group to the iodide is a standard transformation that can be achieved via reduction to the corresponding amine followed by a Sandmeyer iodination.

Palladium-Catalyzed Amination Protocols

The following protocols provide a general framework for the regioselective amination of 2-chloro-3-iodo-6-methoxypyridine with primary and secondary amines. Optimization of reaction conditions (e.g., base, solvent, temperature, and ligand) may be necessary for specific amine substrates.

General Considerations:

  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

  • Dry Solvents: Anhydrous solvents are essential for optimal catalytic activity.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher temperatures.[10]

digraph "Reaction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Figure 2: General Experimental Workflow", labelloc=b, labeljust=c, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Setup" [label="Assemble Reaction Vessel\nunder Inert Atmosphere"]; "Reagents" [label="Add 2-chloro-3-iodo-6-methoxypyridine,\nPd catalyst, ligand, and base"]; "Solvent" [label="Add Anhydrous Solvent"]; "Amine" [label="Add Amine"]; "Reaction" [label="Heat to Desired Temperature\nand Stir"]; "Monitoring" [label="Monitor Reaction Progress\n(TLC, GC-MS, LC-MS)"]; "Workup" [label="Quench Reaction and\nPerform Aqueous Workup"]; "Purification" [label="Purify Product\n(Column Chromatography)"]; "Analysis" [label="Characterize Product\n(NMR, MS)"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Setup"; "Setup" -> "Reagents"; "Reagents" -> "Solvent"; "Solvent" -> "Amine"; "Amine" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Workup" [label="Upon Completion"]; "Workup" -> "Purification"; "Purification" -> "Analysis"; "Analysis" -> "End"; }

Figure 2: General Experimental Workflow for Palladium-Catalyzed Amination.

Protocol 2: Amination with a Primary Amine (e.g., Aniline)

  • Materials:

    • 2-Chloro-3-iodo-6-methoxypyridine (1.0 eq)

    • Aniline (1.2 eq)

    • Pd₂(dba)₃ (1-2 mol%)

    • Xantphos (2-4 mol%)

    • Sodium tert-butoxide (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-chloro-3-iodo-6-methoxypyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

    • Add anhydrous toluene via syringe, followed by the aniline.

    • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-anilino-2-chloro-6-methoxypyridine.

Protocol 3: Amination with a Secondary Amine (e.g., Morpholine)

  • Materials:

    • 2-Chloro-3-iodo-6-methoxypyridine (1.0 eq)

    • Morpholine (1.2 eq)

    • Pd(OAc)₂ (2 mol%)

    • BrettPhos (4 mol%)

    • Cesium Carbonate (2.0 eq)

    • Anhydrous Dioxane

  • Procedure:

    • Follow the setup procedure as described in Protocol 2, using Pd(OAc)₂, BrettPhos, and cesium carbonate.

    • Add anhydrous dioxane, followed by morpholine.

    • Heat the reaction mixture to 100-120 °C.

    • Monitor and work up the reaction as described in Protocol 2.

    • Purify the crude product by column chromatography to yield 2-chloro-6-methoxy-3-(morpholin-4-yl)pyridine.

Data Presentation: Catalyst and Ligand Selection

The choice of palladium precursor and ligand is crucial for achieving high yields and selectivity. The following table summarizes common catalyst systems for Buchwald-Hartwig amination reactions.

Palladium PrecursorLigandTypical Amine SubstratesKey Features
Pd₂(dba)₃XantphosPrimary and secondary amines, anilinesWide bite angle, good for challenging couplings.[5][6][7]
Pd(OAc)₂BrettPhosPrimary and secondary aminesBulky, electron-rich ligand promoting fast catalysis.[4]
[Pd(allyl)Cl]₂Josiphos-type ligandsPrimary aminesSterically hindered, promotes monoarylation.[11]
Pd(OAc)₂RuPhosPrimary and secondary aminesEffective for a broad range of substrates.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert conditions- Impure reagents or solvents- Inappropriate base or temperature- Use a fresh palladium source and ligand.- Ensure rigorous exclusion of air and moisture.- Use freshly distilled solvents and pure reagents.- Screen different bases (e.g., NaOtBu, K₃PO₄) and temperatures.
Low regioselectivity - Inappropriate ligand- High reaction temperature- Screen different ligands (e.g., Xantphos, Josiphos).- Attempt the reaction at a lower temperature.
Formation of side products (e.g., hydrodehalogenation) - Presence of water- Inefficient reductive elimination- Ensure anhydrous conditions.- Use a more sterically hindered ligand to promote reductive elimination.

Conclusion

The palladium-catalyzed C-N bond formation with 2-chloro-3-iodo-6-methoxypyridine represents a powerful and strategic approach for the synthesis of highly functionalized pyridine derivatives. The inherent difference in reactivity between the C-I and C-Cl bonds allows for a highly regioselective amination at the C-3 position. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this valuable synthetic transformation in their research endeavors.

References

  • Hartwig, J. F.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
  • The Role of Xantphos in forming an Elusive dirhodium-η1-allyl Intermediate in a Rh(II)-Catalyzed Allylic Alkylation: A Combined Computational and Experimental Study. ChemRxiv.
  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Molecules, 25(17), 3828. [Link]

  • Buchwald-Hartwig Amin
  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Buchwald–Hartwig amin
  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611–4614. [Link]

  • Synthesis of JOSIPHOS-Type Ligands via a Diastereoselective Three-Component Reaction and Their Application in Asymmetric Rhodium-Catalyzed Hydroborations.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PubMed.
  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium—Xantphos Complex. Semantic Scholar.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • 2-Chloro-6-methoxypyridine. PubChem.
  • 2-Chloro-3-methoxypyridine. Benchchem.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses.
  • Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry.
  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: Switchable routes to chiral amines and helicene deriv

Sources

Application

Application Note: Strategic Base Selection for Regioselective Suzuki-Miyaura Coupling of 2-Chloro-3-iodo-6-methoxypyridine

Abstract The Suzuki-Miyaura cross-coupling reaction is a paramount tool for C-C bond formation in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] This application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for C-C bond formation in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] This application note provides a detailed guide for selecting the optimal base for the regioselective Suzuki-Miyaura coupling of 2-chloro-3-iodo-6-methoxypyridine. We delve into the mechanistic role of the base, analyze the factors governing regioselectivity in dihaloheterocycles, and present a systematic approach to screen and select a base to maximize yield and selectivity for the desired 3-aryl-2-chloro-6-methoxypyridine product. A detailed experimental protocol for a comparative study is provided, alongside a decision-making framework to assist researchers in optimizing their reaction conditions.

Introduction

Substituted pyridines are privileged scaffolds found in a vast array of biologically active molecules. The ability to selectively functionalize specific positions on the pyridine ring is crucial for synthesizing new chemical entities in drug discovery. 2-Chloro-3-iodo-6-methoxypyridine presents a unique synthetic challenge and opportunity. The presence of two different halogens allows for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-chlorine bond.[2] This inherent difference in reactivity forms the basis for achieving regioselective coupling at the C-3 position while preserving the C-2 chloro substituent for subsequent transformations.

While the palladium catalyst and ligand are critical, the choice of base is a pivotal, yet often underestimated, parameter that can profoundly influence reaction efficiency, yield, and selectivity.[3] This note will explore the rationale behind base selection for this specific transformation.

Part 1: The Mechanism and the Pivotal Role of the Base

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex.[4] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond) of the pyridine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This is the critical step where the base plays its primary role.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new C-C bond.[5]

The base is essential for the transmetalation step.[6] It activates the organoboron species, typically a boronic acid, by converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[3][7] This anionic boronate more readily transfers its organic moiety to the electrophilic Pd(II) center. The choice of base can therefore dictate the rate of transmetalation and the overall efficiency of the catalytic cycle.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Diaryl Ar-Pd(II)L₂(R) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Regeneration Product Ar-R RE->Product BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate + OH⁻ Boronate->TM Activation Step Base_Selection_Workflow Start Start: Suzuki Coupling of 2-Chloro-3-iodo-6-methoxypyridine Initial_Screen Initial Screen: K₂CO₃ in Dioxane/H₂O Start->Initial_Screen Check_Yield Reaction Outcome? Initial_Screen->Check_Yield Good_Yield >85% Yield? High Selectivity? Check_Yield->Good_Yield Clean Reaction Side_Products Side Products Observed (e.g., Deborylation) Check_Yield->Side_Products Side Products Optimize Reaction Optimized Good_Yield->Optimize Yes Low_Yield Low Yield or Slow Reaction Good_Yield->Low_Yield No Try_Stronger Try Stronger Base: Cs₂CO₃ or K₃PO₄ Low_Yield->Try_Stronger Try_Anhydrous Try Anhydrous Conditions: K₃PO₄ in Dioxane Side_Products->Try_Anhydrous Try_Stronger->Check_Yield Re-evaluate Try_Anhydrous->Check_Yield Re-evaluate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3-iodo-6-methoxypyridine by Recrystallization

Welcome to the technical support guide for the purification of 2-chloro-3-iodo-6-methoxypyridine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-chloro-3-iodo-6-methoxypyridine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of recrystallizing this specific halogenated pyridine.

Introduction to the Challenges

2-Chloro-3-iodo-6-methoxypyridine is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions. While recrystallization is a fundamental and powerful purification technique, halogenated pyridines can present unique challenges, including solvent selection difficulties and the potential for "oiling out" instead of forming well-defined crystals. This guide provides a systematic approach to overcoming these obstacles, grounded in the principles of crystallization.

Core Troubleshooting and FAQs

This section addresses specific issues you may encounter during the recrystallization of 2-chloro-3-iodo-6-methoxypyridine in a question-and-answer format.

Question 1: My crude 2-chloro-3-iodo-6-methoxypyridine is not dissolving in the hot solvent. What should I do?

Answer:

This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. The principle of a good recrystallization solvent is that the compound of interest should have high solubility at elevated temperatures and low solubility at room temperature or below[1][2].

Troubleshooting Steps:

  • Increase Solvent Volume: Add the hot solvent in small increments to your crude material, ensuring the solution is at a rolling boil. Be patient, as dissolution can take time. However, avoid adding an excessive amount of solvent, as this will reduce your recovery yield[3].

  • Re-evaluate Your Solvent Choice: If you've added a significant volume of solvent (e.g., more than 20-30 mL per gram of crude product) and the solid remains undissolved, the solvent is likely a poor choice for this compound. Consult the solvent selection table below for alternatives. A rule of thumb is that solvents with similar functional groups to the compound often work well[4][5]. Given the polar nature of the pyridine ring and the halogen substituents, moderately polar solvents are a good starting point.

  • Consider a Two-Solvent System: If finding a suitable single solvent proves difficult, a two-solvent system is an excellent alternative[6]. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Question 2: The compound has dissolved, but it's "oiling out" upon cooling instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated.

Causality and Troubleshooting:

  • High Solute Concentration: The solution may be supersaturated to a degree that favors the formation of an oil. To remedy this, add a small amount of hot solvent to the oiled mixture to redissolve it, and then allow it to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can shock it, leading to the formation of an oil or a precipitate rather than well-defined crystals[3]. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.

  • Inherent Properties of the Compound: Some compounds are prone to oiling out. In such cases, you can try to induce crystallization by:

    • Scratching the inner wall of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.

    • Seeding the solution with a tiny crystal of the pure product, if available.

    • Using a more dilute solution by adding more hot solvent before cooling.

Question 3: I've obtained crystals, but the yield is very low. How can I improve it?

Answer:

A low yield can result from several factors, from using too much solvent to premature crystallization during a hot filtration step.

Troubleshooting Steps:

  • Minimize Solvent Usage: The most common cause of low yield is using an excessive volume of solvent, which keeps a significant portion of your product dissolved even at low temperatures[3]. Use only the minimum amount of hot solvent required to fully dissolve the crude material.

  • Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the precipitation of the solid from the cold solvent.

  • Recover from the Mother Liquor: The filtrate (mother liquor) after the first crop of crystals still contains dissolved product. You can often recover a second crop of crystals by boiling off some of the solvent to re-saturate the solution and then cooling it again. Be aware that the purity of subsequent crops may be lower.

  • Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. This prevents the solution from cooling and depositing crystals on the filter paper or in the funnel stem.

Question 4: My final product is still colored, even after recrystallization. What are the likely impurities and how can I remove them?

Answer:

Colored impurities are common in nitrogen-containing heterocyclic compounds. These are often polar, colored byproducts from the synthesis.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal (a spatula tip) to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping. After adding the charcoal, swirl the hot solution for a few minutes, then perform a hot filtration to remove the charcoal.

  • Consider a Different Solvent System: Some impurities may be co-precipitating with your product. Trying a different recrystallization solvent or a two-solvent system may leave these impurities behind in the mother liquor.

  • Assess Potential Starting Material Contamination: Incomplete reactions during the synthesis can lead to impurities. For instance, unreacted starting materials or intermediates from preceding steps could be present[7]. If the discoloration is significant, a preliminary purification by column chromatography might be necessary before recrystallization.

Experimental Protocols and Data

Solvent Selection for 2-Chloro-3-iodo-6-methoxypyridine

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold. Below is a table of suggested solvents to screen.

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
IsopropanolPolar Protic82.6Good starting point. The polarity should be suitable for the methoxypyridine core.
EthanolPolar Protic78.4Similar to isopropanol, a common and effective recrystallization solvent.
AcetonitrilePolar Aprotic81.6May offer different selectivity for impurities compared to alcohols.
TolueneNonpolar110.6Useful if the compound is less polar than anticipated. Can be used in a two-solvent system with a more polar solvent.
Heptane/Ethanol MixMixedVariableA two-solvent system. Dissolve in hot ethanol and add hot heptane until cloudy.
WaterVery Polar100Unlikely to be a good single solvent as many organic compounds are insoluble, but could be an effective anti-solvent in a two-solvent system with a water-miscible solvent like ethanol or isopropanol.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 2-chloro-3-iodo-6-methoxypyridine in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves[8].

  • Decolorization (if necessary): Remove the flask from the heat source and allow the boiling to subside. Add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration. Place a fluted filter paper in a stemless funnel. Preheat the funnel and a clean receiving Erlenmeyer flask with a small amount of the hot solvent. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals[3].

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Visualizing the Workflow

Below is a diagram illustrating the decision-making process and workflow for the recrystallization of 2-chloro-3-iodo-6-methoxypyridine.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_troubleshooting Troubleshooting start Crude 2-Chloro-3-iodo-6-methoxypyridine solvent_screen Select Solvent System (Single or Two-Solvent) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve decolorize_q Is Solution Colored? dissolve->decolorize_q decolorize_y Add Activated Charcoal decolorize_q->decolorize_y Yes hot_filter_q Insoluble Impurities? decolorize_q->hot_filter_q No hot_filter_y Hot Filtration decolorize_y->hot_filter_y hot_filter_q->hot_filter_y Yes cool_slowly Slow Cooling to Room Temp. hot_filter_q->cool_slowly No hot_filter_y->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath oiling_out Oiling Out? cool_slowly->oiling_out vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product oiling_out->ice_bath No reheat_add_solvent Reheat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool_slowly

Caption: Recrystallization workflow for 2-chloro-3-iodo-6-methoxypyridine.

References

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • ChemBK. (2024). 2-chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. [No valid URL available]
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-cyanopyridine.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2025). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • European Patent Office. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-3-iodo-6-methoxypyridine: A Predictive Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique in this endeavor, offering profound insights into molecular architecture. This guide provides a detailed predictive analysis of the ¹H NMR spectrum of 2-Chloro-3-iodo-6-methoxypyridine, a polysubstituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages empirical data from structurally analogous compounds and fundamental principles of NMR theory to construct a reliable predicted spectrum. This comparative approach not only offers a robust hypothesis for the spectral features of the target molecule but also serves as an educational tool for understanding substituent effects in heteroaromatic systems.

The Power of Prediction: Understanding Substituent Effects in Pyridine NMR

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like pyridine, the positions of protons are influenced by the interplay of inductive and resonance effects of the various substituents. Electron-withdrawing groups, such as halogens, generally deshield nearby protons, shifting their resonances downfield (to a higher ppm value). Conversely, electron-donating groups, like a methoxy group, tend to shield adjacent protons, causing an upfield shift (to a lower ppm value).

To predict the ¹H NMR spectrum of 2-Chloro-3-iodo-6-methoxypyridine, we will analyze the experimental spectra of key structural analogues: 2-chloro-6-methoxypyridine and 2-chloro-3-methoxypyridine. By dissecting the influence of each substituent on the pyridine ring, we can build a comprehensive picture of the expected spectrum for our target molecule.

Comparative Spectral Data

The following tables summarize the reported ¹H NMR spectral data for the comparative compounds. This data will form the basis of our predictive analysis.

Table 1: ¹H NMR Spectral Data of 2-Chloro-6-methoxypyridine [1][2]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-36.65d8.1
H-47.50t7.8
H-56.89d7.5
OCH₃3.93s-

Solvent: CDCl₃

Table 2: ¹H NMR Spectral Data of 2-Chloro-3-methoxypyridine [3]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-47.15-7.25m-
H-57.65-7.75m-
H-68.00-8.10m-
OCH₃3.95s-

Solvent: Not specified, predicted data

Predictive Analysis of the ¹H NMR Spectrum of 2-Chloro-3-iodo-6-methoxypyridine

Based on the foundational data from our comparative compounds, we can now predict the ¹H NMR spectrum of 2-Chloro-3-iodo-6-methoxypyridine. The target molecule has two aromatic protons, at the H-4 and H-5 positions, and a methoxy group.

Predicted ¹H NMR Spectral Data for 2-Chloro-3-iodo-6-methoxypyridine

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4~7.7 - 7.9d~8.0 - 9.0The iodine at C-3 will exert a strong deshielding effect on the adjacent H-4 proton. This is an additive effect to the deshielding from the chlorine at C-2 and the ring nitrogen.
H-5~6.8 - 7.0d~8.0 - 9.0The H-5 proton is expected to be the most upfield of the aromatic protons due to the electron-donating effect of the methoxy group at C-6.
OCH₃~3.9 - 4.1s-The chemical shift of the methoxy protons is expected to be in a similar range to the comparative compounds.

Visualizing the Structure and Predicted Proton Environments

Caption: Molecular structure of 2-Chloro-3-iodo-6-methoxypyridine with key protons highlighted.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To validate this predictive analysis, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum of 2-Chloro-3-iodo-6-methoxypyridine.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-Chloro-3-iodo-6-methoxypyridine.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and should ideally have minimal residual solvent peaks in the regions of interest.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters: [4]

ParameterRecommended ValuePurpose
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1)5sTo allow for full relaxation of the protons, ensuring accurate integration.
Acquisition Time (AQ)~3-4sTo ensure good digital resolution.
Spectral Width (SW)~16 ppmTo cover the expected chemical shift range of all protons.
Temperature298 KStandard room temperature measurement.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as a reference.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

Discussion and Mechanistic Interpretation

The predicted downfield shift of H-4 is a direct consequence of the additive electron-withdrawing effects of the adjacent chloro and iodo substituents, as well as the inherent electron-withdrawing nature of the pyridine nitrogen. The iodine atom, being highly polarizable, will significantly influence the electronic environment of the C-4 proton.

The predicted upfield position of H-5 is primarily due to the electron-donating resonance effect of the methoxy group at the para-position. The lone pairs on the oxygen atom can delocalize into the pyridine ring, increasing the electron density at the ortho and para positions, thus shielding the H-5 proton.

The coupling between H-4 and H-5 is expected to be a typical ortho-coupling for a pyridine ring, with a J-value in the range of 8-9 Hz. This will result in both signals appearing as doublets.

Workflow for Spectral Prediction and Validation

G A Identify Target Molecule: 2-Chloro-3-iodo-6-methoxypyridine B Search for Experimental Spectrum A->B C No Direct Data Found B->C D Identify Structural Analogues: - 2-Chloro-6-methoxypyridine - 2-Chloro-3-methoxypyridine C->D E Gather Experimental NMR Data for Analogues D->E F Analyze Substituent Effects: - Inductive (Cl, I) - Resonance (OCH₃) E->F G Predict ¹H NMR Spectrum of Target Molecule: - Chemical Shifts - Multiplicities - Coupling Constants F->G H Propose Experimental Protocol for Validation G->H I Acquire Experimental Spectrum H->I J Compare Experimental Data with Prediction I->J K Refine Structural Assignment J->K

Caption: A logical workflow for the predictive analysis and experimental validation of an NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 2-Chloro-3-iodo-6-methoxypyridine. By leveraging experimental data from closely related structural analogues and applying fundamental principles of NMR spectroscopy, we have constructed a reliable hypothesis for the expected spectral features. This approach underscores the power of comparative analysis in structural elucidation and provides a clear roadmap for the experimental validation of the predicted spectrum. For researchers working with novel substituted pyridines, this guide serves as a practical example of how to approach spectral interpretation, even in the absence of direct experimental data.

References

  • PubChem. 2-Chloro-6-methoxypyridine. [Link]

  • PubChem. 2-Chloro-3-methoxypyridine. [Link]

  • Govindaraju, M., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4683. [Link]

  • ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (NP0057316). [Link]

  • SpectraBase. 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

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Comparative

A Researcher's Guide to Suzuki Coupling Partners: Evaluating Alternatives to 2-Chloro-3-iodo-6-methoxypyridine

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures.[1][2] A key building block in this field is 2-chloro-3-iodo-6-methoxypyridine, a versatile reagent that allows for selective functionalization at the 3-position while retaining a chloro-substituent at the 2-position for subsequent transformations. However, the landscape of available reagents is ever-expanding, and a critical evaluation of alternatives is essential for optimizing synthetic strategies. This guide provides an in-depth comparison of alternative reagents to 2-chloro-3-iodo-6-methoxypyridine, offering experimental data and field-proven insights to inform your selection process.

The Strategic Advantage of 2,3-Dihalo-6-methoxypyridines

The utility of 2-chloro-3-iodo-6-methoxypyridine and its analogues lies in the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally the rate-determining step, and the reactivity of the carbon-halogen bond follows the trend: C-I > C-Br > C-Cl.[3] This predictable reactivity allows for regioselective Suzuki coupling at the more labile C-I or C-Br bond, leaving the less reactive C-Cl bond intact for downstream functionalization. This sequential cross-coupling strategy is a powerful approach for the rapid assembly of complex molecular architectures.

Head-to-Head Comparison: Reactivity and Performance

To provide a clear comparison, we will evaluate the performance of 2-chloro-3-iodo-6-methoxypyridine against its primary commercially available alternatives: 2-bromo-3-chloro-6-methoxypyridine and 2,3-dichloro-6-methoxypyridine .[4] The key differentiator among these reagents is the nature of the halogen at the 3-position, which directly impacts the reaction conditions required for selective coupling and the overall efficiency of the transformation.

Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

The choice of halogen at the 3-position of the pyridine ring directly influences the oxidative addition step.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Experimental Data

The following tables summarize the performance of 2-chloro-3-iodo-6-methoxypyridine and its alternatives in a representative Suzuki coupling reaction with phenylboronic acid. These protocols are based on established methodologies and provide a reliable baseline for comparison.[5][6]

Table 1: Suzuki Coupling with Phenylboronic Acid

EntryReagentHalogen at C3Typical Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-3-iodo-6-methoxypyridineIodoPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O802-4~90
22-Bromo-3-chloro-6-methoxypyridineBromoPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O1008-12~85
32,3-Dichloro-6-methoxypyridineChloroPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene11016-24~75

Analysis of Performance:

  • 2-Chloro-3-iodo-6-methoxypyridine (Entry 1): As expected, the presence of the highly reactive C-I bond allows for milder reaction conditions, including lower temperatures and shorter reaction times, with a standard palladium catalyst like Pd(PPh₃)₄. This translates to higher efficiency and potentially broader functional group tolerance. The high yield underscores its reliability as a coupling partner.

  • 2-Bromo-3-chloro-6-methoxypyridine (Entry 2): The C-Br bond is less reactive than the C-I bond, necessitating slightly more forcing conditions, such as a higher temperature and a more robust catalyst system like Pd(dppf)Cl₂. While the yield is still very good, the longer reaction time may be a consideration for high-throughput synthesis.

  • 2,3-Dichloro-6-methoxypyridine (Entry 3): The C-Cl bond is the least reactive, requiring a more specialized and typically more expensive catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos), along with higher temperatures and significantly longer reaction times.[7] The lower yield reflects the increased challenge of activating the C-Cl bond.

Experimental Protocols

To provide a practical framework, detailed experimental protocols for the Suzuki coupling of each reagent with phenylboronic acid are provided below.

Protocol 1: Suzuki Coupling of 2-Chloro-3-iodo-6-methoxypyridine

Protocol1 cluster_p1 Protocol 1 Workflow Start Start Reagents Combine Reagents: - 2-Chloro-3-iodo-6-methoxypyridine (1 equiv) - Phenylboronic acid (1.2 equiv) - Pd(PPh3)4 (3 mol%) - Na2CO3 (2 equiv) Start->Reagents Solvent Add Solvent: Toluene/EtOH/H2O (4:1:1) Reagents->Solvent Degas Degas with Argon Solvent->Degas Heat Heat to 80°C for 2-4h Degas->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for Suzuki coupling of 2-chloro-3-iodo-6-methoxypyridine.

Materials:

  • 2-Chloro-3-iodo-6-methoxypyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloro-3-iodo-6-methoxypyridine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Bromo-3-chloro-6-methoxypyridine

Materials:

  • 2-Bromo-3-chloro-6-methoxypyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the appropriate reagents and solvent.

  • Heat the reaction mixture to 100°C and stir for 8-12 hours.

Protocol 3: Suzuki Coupling of 2,3-Dichloro-6-methoxypyridine

Materials:

  • 2,3-Dichloro-6-methoxypyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the appropriate reagents and solvent.

  • Heat the reaction mixture to 110°C and stir for 16-24 hours.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The progress of each reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the desired product. The expected differences in reaction times serve as an internal validation of the relative reactivity of the C-X bond. Furthermore, the identity and purity of the final product should be confirmed by standard characterization techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

For researchers seeking a reliable and efficient route to 3-aryl-2-chloro-6-methoxypyridines, 2-chloro-3-iodo-6-methoxypyridine remains the superior choice. Its high reactivity allows for milder conditions, shorter reaction times, and excellent yields, which are critical factors in both discovery and process chemistry.

2-Bromo-3-chloro-6-methoxypyridine presents a viable and slightly more economical alternative, albeit with the trade-off of requiring more forcing conditions. This reagent is a good option when cost is a primary concern and longer reaction times are acceptable.

2,3-Dichloro-6-methoxypyridine is the least reactive of the three and should be considered when the iodo- and bromo-analogues are unavailable or when exploring novel catalytic systems for C-Cl activation. Its use necessitates more specialized and often more expensive catalysts and ligands.

Ultimately, the choice of reagent will depend on a careful consideration of factors including cost, availability, reaction time, and the specific requirements of the synthetic target. This guide provides the foundational data and insights to make an informed decision, empowering researchers to optimize their synthetic strategies and accelerate their research and development efforts.

References

  • Özdemir, İ., & Yaşar, S. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(5), 5593-5606. [Link]

  • Ibsen, G. M., da Silva, V. H. M., Pettigrew, J. C., & Neufeldt, S. R. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – An Asian Journal, 18(11), e202300181. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kujawski, J., & Rogoza, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2346. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Meyers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Determination of 2-Chloro-3-iodo-6-methoxypyridine

For researchers, scientists, and drug development professionals, the purity of a synthetic building block is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe downstream applications are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic building block is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 2-Chloro-3-iodo-6-methoxypyridine is a key intermediate in the synthesis of various pharmaceutical agents, and its purity directly impacts the yield, impurity profile, and ultimate safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this critical compound, grounded in established scientific principles and field-proven insights. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system.

The Critical Role of Orthogonal Analytical Methods

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates the sample based on different physicochemical properties. A comprehensive purity assessment, therefore, relies on the use of orthogonal methods—techniques that are based on different separation or detection principles.[1][2] For 2-Chloro-3-iodo-6-methoxypyridine, a combination of chromatographic and spectroscopic techniques is essential for a robust and trustworthy purity profile. This guide will focus on the most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and adaptability. For a substituted pyridine like 2-Chloro-3-iodo-6-methoxypyridine, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Principle of Separation

In RP-HPLC, the compound is separated based on its partitioning between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[3][4] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This technique is ideal for identifying and quantifying non-volatile or thermally sensitive impurities that may be structurally similar to the main compound.

Experimental Protocol: RP-HPLC with UV Detection

Below is a robust starting protocol for the analysis of 2-Chloro-3-iodo-6-methoxypyridine. Method development and validation in accordance with ICH Q2(R2) guidelines are necessary to prove its suitability for its intended purpose.[5][6][7]

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-Chloro-3-iodo-6-methoxypyridine sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector is required.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent. The C18 chemistry provides the necessary hydrophobicity to retain the analyte and its likely impurities.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape by suppressing the ionization of any basic sites.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[8] A typical gradient might be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Temperature control ensures reproducible retention times.

    • Detection: UV at 234 nm. This wavelength is chosen based on the UV absorbance profile of the pyridine ring system. A DAD is preferable to assess peak purity.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is typically determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent (ACN/Water) weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (234 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of 2-Chloro-3-iodo-6-methoxypyridine.

Gas Chromatography (GC): A Superior Choice for Volatile Impurities

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is particularly well-suited for identifying residual solvents from the synthesis or purification process, as well as volatile starting materials or by-products.[1][9]

Principle of Separation

In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte and its impurities are transported through the column by a carrier gas (mobile phase). The differential partitioning between the carrier gas and the liquid stationary phase coated on the column wall leads to separation based on boiling point and polarity.[9]

Experimental Protocol: GC with Flame Ionization Detection (FID)
  • Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask and dissolve in a suitable solvent such as Dichloromethane or Methanol. Ensure the solvent does not co-elute with any peaks of interest.

  • Chromatographic System: A GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) is standard. For impurity identification, a Mass Spectrometer (MS) detector is invaluable.[10][11]

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity column like an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent is a good starting point. This 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of compounds.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C. This ensures rapid vaporization without thermal degradation.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

  • Data Analysis: Purity is determined by area percent calculation. FID provides a response that is roughly proportional to the number of carbon atoms, making area percent a more accurate representation of mass percent compared to UV detection in HPLC.

Workflow for GC Purity Determination

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject vaporize Vaporize in Inlet inject->vaporize separate Separate in Capillary Column vaporize->separate detect FID or MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for GC purity analysis of 2-Chloro-3-iodo-6-methoxypyridine.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While chromatographic methods provide relative purity (area %), quantitative NMR (qNMR) offers a direct route to determining absolute purity (mass %) without the need for a reference standard of the analyte itself.[2] It is a primary ratio method of measurement.

Principle of Quantification

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved resonances from both the analyte and the standard.

Experimental Protocol: ¹H qNMR
  • Selection of Internal Standard: Choose a high-purity (>99.5%), non-hygroscopic, and stable standard with simple, sharp proton signals that do not overlap with the analyte's signals. For 2-Chloro-3-iodo-6-methoxypyridine, maleic acid or dimethyl sulfone are excellent candidates.

  • Sample Preparation:

    • Accurately weigh (~5 mg) the internal standard into a vial.

    • Accurately weigh (~20 mg) of the 2-Chloro-3-iodo-6-methoxypyridine sample into the same vial.

    • Dissolve both components in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a high-precision NMR tube.[12]

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Key Parameters: A long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) is crucial to ensure full signal relaxation for accurate integration. A 30- or 90-degree pulse angle can be used, but consistency is key.

  • Data Processing and Calculation:

    • Process the spectrum with a zero-order phase correction and a flat baseline.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Co-dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (Long D1) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR absolute purity determination.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical method depends on the specific question being asked.[1] Is it for routine quality control, residual solvent analysis, or certification of a reference material? The table below summarizes the key performance characteristics of each technique for the analysis of 2-Chloro-3-iodo-6-methoxypyridine.

ParameterHPLC (UV)GC (FID)qNMR
Principle Partition chromatographyVolatility-based separationNuclear spin properties
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass %)
Best For Non-volatile impurities, by-products, stability studiesResidual solvents, volatile impurities, starting materialsAbsolute purity, reference standard certification, identifying major components
Selectivity High for structurally similar compoundsHigh for compounds with different boiling pointsHigh, based on unique chemical shifts
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Accuracy Dependent on response factorsGood, less dependent on response factorsVery High (Primary Method)
Precision High (<1% RSD typical)High (<1% RSD typical)High (<1% RSD typical)
Throughput Moderate (20-40 min/sample)Moderate (15-30 min/sample)Low (requires careful setup and longer acquisition)
Impurity ID Possible with DAD (peak purity) and LC-MSExcellent with MS detectorPossible for major impurities if signals are resolved

Key Insights:

  • For routine QC and stability testing, HPLC is the method of choice due to its high throughput, precision, and ability to resolve closely related structural isomers and degradation products.

  • To comply with regulatory limits on residual solvents (e.g., ICH Q3C), GC is mandatory. It provides unparalleled sensitivity for volatile organic compounds that HPLC would miss.

  • When certifying a new batch as a reference standard, qNMR is the definitive technique. It provides an absolute purity value that is not dependent on the availability of a pre-existing, certified standard of the same material. It is a powerful orthogonal technique to confirm the purity value obtained by chromatography.[2]

References

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Bruker. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Weissberger, A. (Ed.). (1960).
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • European Patent Office. (n.d.). Pyridine derivatives, processes for their preparation and pharmaceutical compositions thereof. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

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Sources

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